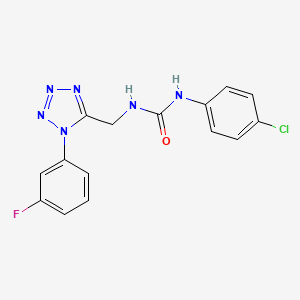

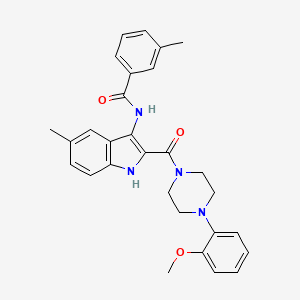

![molecular formula C15H22N2O2 B2664930 2-[2-(1-Aminopropyl)phenoxy]-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 953731-69-6](/img/structure/B2664930.png)

2-[2-(1-Aminopropyl)phenoxy]-1-(pyrrolidin-1-yl)ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(1-Aminopropyl)phenoxy]-1-(pyrrolidin-1-yl)ethan-1-one, commonly known as A-PPP, is a synthetic stimulant drug that belongs to the cathinone class. It is a close analogue of the better-known drug MDPV and shares many of its chemical and pharmacological properties. A-PPP is a potent psychostimulant that has been used for scientific research purposes due to its ability to stimulate the central nervous system.

Scientific Research Applications

Antioxidant Applications

- Polypropylene Stability Improvement : Dezhan Ye et al. (2017) explored the use of acetylated Kraft lignin, modified with pyrrolidine, as a natural antioxidant in polypropylene. The modification with pyrrolidine enhanced the thermal-oxidative stability of the lignin blends without compromising the mechanical properties of polypropylene (Dezhan Ye et al., 2017).

Enzymatic and Cell Growth Inhibition

- CDK1 and CDK2 Inhibition : Jinho Lee et al. (2011) synthesized derivatives of 2-(2-aminopyrimidin-4-yl)phenol with pyrrolidine-3,4-diol substitution. These compounds showed potent inhibitory activity against CDK1 and CDK2, which are critical in cell cycle regulation and potential targets for antitumor compounds (Jinho Lee et al., 2011).

Polymerization Catalysts

- Lactide and β-Butyrolactone Polymerization : Amino-alkoxy-bis(phenolate) yttrium complexes, possibly containing pyrrolidine structures, were studied by Abderramane Amgoune et al. (2007) for their catalytic activity in the polymerization of rac-lactide and rac-β-butyrolactone. This catalysis is significant for producing polymers with functional end groups, useful in macromolecular engineering applications (Abderramane Amgoune et al., 2007).

Material Science

- Electrochromic Applications : A study by I. Kaya et al. (2014) focused on the synthesis and characterization of Schiff base derivatives with a pyrrolidine ring. These derivatives showed potential for electrochromic applications, which are important for smart window technologies and electronic display devices (I. Kaya et al., 2014).

Pharmaceutical Synthesis

- Chiral Aminophenols Synthesis : J. Ge et al. (2010) synthesized 2-{(3R, 7aS)-1, 1-disubstituted-tetrahydro-1H-pyrrolo [1, 2-c] [1, 3] oxazol-3-yl} phenols from salicylaldehyde and amino alcohols derived from L-proline. These compounds were used in the enantioselective addition of diethylzinc to aldehydes, a process relevant in pharmaceutical synthesis (J. Ge et al., 2010).

Cancer Cell Discrimination

- pH-Based Chemosensors : Tanumoy Dhawa et al. (2020) explored compounds as fluorescent chemosensors for pH, which could discriminate between normal cells and cancer cells based on their pH range. These compounds were synthesized using 4-methyl-2,6-diformylphenol and aminopyridine, potentially incorporating structures related to the specified chemical (Tanumoy Dhawa et al., 2020).

properties

IUPAC Name |

2-[2-(1-aminopropyl)phenoxy]-1-pyrrolidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-2-13(16)12-7-3-4-8-14(12)19-11-15(18)17-9-5-6-10-17/h3-4,7-8,13H,2,5-6,9-11,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSHNCPFJHROPFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1OCC(=O)N2CCCC2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

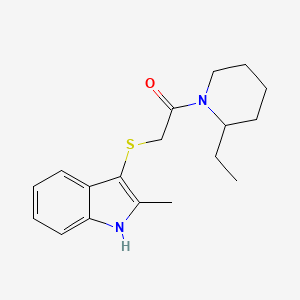

![2-[(Oxan-2-yl)methoxy]-1,3-thiazole](/img/structure/B2664847.png)

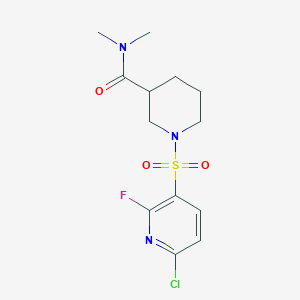

![3-[[2,4-dimethyl-5-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]-N-methylpropanamide](/img/structure/B2664850.png)

![2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine](/img/structure/B2664852.png)

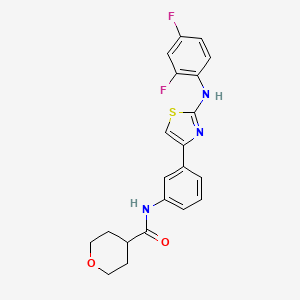

![4-(4-tert-butylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B2664853.png)

![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2664859.png)

![2-(3-(2,4-Dichlorobenzoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2664861.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide](/img/structure/B2664862.png)